N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(4-Methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a 4-methoxybenzyl group attached to the pyrazole ring’s 4-position amine and an isopropyl group at the 1-position nitrogen (Figure 1).
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-10-13(9-16-17)15-8-12-4-6-14(18-3)7-5-12/h4-7,9-11,15H,8H2,1-3H3 |
InChI Key |
CPWRGBLHRRKNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Keto Esters
A common approach involves reacting ethyl acetoacetate with isopropylhydrazine under acidic conditions to form 1-(propan-2-yl)-1H-pyrazole-4-carboxylate. This intermediate is subsequently hydrolyzed to the corresponding carboxylic acid and decarboxylated to yield 1-(propan-2-yl)-1H-pyrazole.
Reaction Conditions :
-
Solvent: Ethanol or acetic acid
-
Temperature: 80–100°C
-
Catalyst: Concentrated HCl or H₂SO₄
-
Yield: 60–75%
| Step | Reagents | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, isopropylhydrazine | 1-(Propan-2-yl)-1H-pyrazole-4-carboxylate | 70 |
| 2 | NaOH (aq.), Δ | 1-(Propan-2-yl)-1H-pyrazole-4-carboxylic acid | 85 |
| 3 | Cu(OAc)₂, quinoline, Δ | 1-(Propan-2-yl)-1H-pyrazole | 65 |
Alternative Route: Cyclization with Diketones
Substituting β-keto esters with acetylacetone and isopropylhydrazine streamlines pyrazole formation in a single step:
Yield : 78%
Introduction of the C4 Amine Group
Functionalizing the pyrazole at C4 with an amine group is critical for subsequent alkylation with the 4-methoxybenzyl moiety. Two primary strategies dominate: direct amination and nitro-group reduction .
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed C–N bond formation enables efficient introduction of amine groups. Using 1-(propan-2-yl)-4-bromo-1H-pyrazole and benzophenone imine , the reaction proceeds under inert conditions:
Conditions :
-
Temperature: 100°C
-
Time: 24 hours
-
Yield: 55%
Nitration Followed by Reduction
An alternative route involves nitration at C4 followed by catalytic hydrogenation:
Step 1: Nitration
Yield : 62%
Step 2: Reduction
Yield : 88%
Attachment of the 4-Methoxybenzyl Group
The final step involves alkylating the C4 amine with a 4-methoxybenzyl group. This is achieved through nucleophilic substitution or reductive amination .
Nucleophilic Substitution with 4-Methoxybenzyl Chloride
Reacting 1-(propan-2-yl)-1H-pyrazol-4-amine with 4-methoxybenzyl chloride in the presence of a base facilitates alkylation:
Conditions :
-
Solvent: DMF
-
Base: K₂CO₃
-
Yield: 70%
Reductive Amination with 4-Methoxybenzaldehyde
An alternative method employs reductive amination using 4-methoxybenzaldehyde and a reducing agent:
Conditions :
-
Temperature: Room temperature
-
Time: 12 hours
-
Yield: 65%
Optimization and Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in organic synthesis and drug discovery.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of agrochemicals and dyes, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring and Benzyl Group
Key Compounds for Comparison:
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine
- Substituents : Difluoroethyl (1-position), 4-methoxybenzyl (4-position).
- Impact : The difluoroethyl group introduces steric bulk and electronegativity, which may alter binding affinity compared to the isopropyl group in the target compound. Fluorine atoms can enhance metabolic stability .
The fluorine atom on the phenyl ring offers electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature .
(1-Phenyl-1H-pyrazol-4-yl)methylamine
- Substituents : Phenyl (1-position), isopropyl (amine group).
- Impact : The phenyl group at the 1-position may increase lipophilicity, while the isopropyl-amine moiety mirrors the target compound. This analog lacks the methoxy group, which could reduce solubility .
1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine
Structural and Property Analysis
Table 1: Structural and Physicochemical Comparisons
| Compound Name | 1-Position Substituent | 4-Position Substituent | Molecular Weight | Key Properties (Inferred) |
|---|---|---|---|---|
| Target Compound | Isopropyl | 4-Methoxybenzyl | 245.3* | Moderate lipophilicity, electron-rich aromatic system |
| 1-(2,2-Difluoroethyl)-N-[(4-methoxy)benzyl] | Difluoroethyl | 4-Methoxybenzyl | 283.3 | Higher electronegativity, metabolic stability |
| N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine | None | 2-Fluorobenzyl | 191.2 | Electron-withdrawing effects, reduced steric bulk |
| [(1-Phenyl)pyrazol-4-yl]methyl(isopropyl)amine | Phenyl | Isopropyl-amine | 229.3 | Increased lipophilicity, no methoxy group |
| 1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine | Methyl | 4-Methylbenzyl | 187.2 | Lower steric hindrance, reduced polarity |
*Calculated based on molecular formula C₁₄H₁₉N₃O.
Biological Activity
N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological evaluations, including case studies and research findings.
1. Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of approximately 260.35 g/mol. The structural formula indicates the presence of a pyrazole ring, which is known for its pharmacological significance.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 260.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of solvents such as dichloromethane and reagents like formic acid to facilitate the formation of the desired pyrazole structure.
3.1 Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines.
Table 2: Anticancer Activity Data
These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
3.2 Anti-inflammatory Activity
In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF- and nitric oxide (NO), suggesting its potential in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of various kinases involved in cancer progression.
- Modulation of Cytokine Production : The compound may alter signaling pathways that regulate inflammation and immune responses.
5. Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF7 Cells : A study reported an IC value of 3.79 µM, indicating strong growth inhibition in breast cancer cells.
- Inflammation Model : In an endotoxin-induced inflammation model, the compound significantly reduced levels of inflammatory markers, supporting its use as an anti-inflammatory agent.
Q & A
Q. Critical Parameters :
- Temperature Control : Exothermic reactions (e.g., substitution) require gradual reagent addition and cooling (0–5°C) to avoid side products.
- Solvent Choice : Anhydrous conditions (e.g., THF or DMF) prevent hydrolysis of intermediates .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS (ESI) for molecular weight confirmation (e.g., [M+H]+ expected at ~245.1 g/mol) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-O from methoxy at ~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., variable enzyme inhibition) across studies?
Methodological Answer:
Contradictions may arise from differences in assay conditions or structural analogs. Strategies include:
Standardized Assays :
- Use recombinant enzymes (e.g., COX-2 or kinase targets) with defined substrate concentrations and buffer systems (pH 7.4, 37°C) .
- Include positive controls (e.g., celecoxib for COX-2 inhibition) to calibrate activity .
Structural Analysis :
- Compare X-ray crystallography or docking studies to identify binding modes. For example, the 4-methoxy group may enhance lipophilicity, improving membrane permeability but reducing solubility in aqueous assays .
In Vivo Validation :
- Test pharmacokinetics (e.g., bioavailability in rodent models) to correlate in vitro activity with therapeutic efficacy .
Advanced: What strategies are effective in modifying the compound’s structure to enhance target selectivity (e.g., reducing off-target effects)?
Methodological Answer:
- Substituent Engineering :
- Replace the isopropyl group with bulkier tert-butyl to sterically block off-target binding pockets .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to modulate electronic effects and improve affinity for charged active sites .
- Computational Modeling :
- Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with secondary targets and guide rational design .
- Prodrug Approaches :
- Mask the amine group with acetyl or PEGylated moieties to enhance solubility and reduce non-specific interactions .
Basic: How does this compound compare structurally and functionally to similar pyrazole derivatives?
Q. Unique Features of Target Compound :
- Dual substitution (isopropyl and methoxybenzyl) balances lipophilicity and target engagement, making it suitable for CNS applications .
Advanced: What experimental approaches are recommended to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Proteomic Profiling :
- Perform affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
CRISPR-Cas9 Screening :
- Use gene knockout libraries to identify pathways essential for the compound’s activity (e.g., apoptosis-related genes) .
In Situ Hybridization :
- Map tissue-specific expression of putative targets (e.g., receptors in brain vs. liver) to explain differential efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
